1,3-Dimethoxybenzene-D10

Übersicht

Beschreibung

1,3-Dimethoxybenzene-D10 is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 154.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

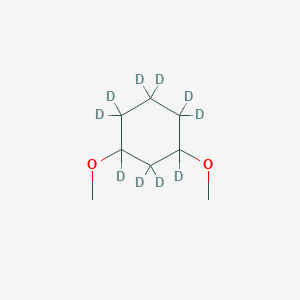

1,3-Dimethoxybenzene-D10 is a deuterium-labeled version of 1,3-Dimethoxybenzene . It belongs to the class of organic compounds known as dimethoxybenzenes

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Biochemical Pathways

This compound is an intermediate in the synthesis of organic compounds

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Biochemische Analyse

Biochemical Properties

1,3-Dimethoxybenzene-D10 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme interactions. This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The deuterium labeling allows for precise tracking of the compound’s metabolic fate, providing insights into the nature of these interactions and the specific enzymes involved .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and detoxification pathways. Additionally, this compound has been observed to modulate cell signaling pathways related to apoptosis and cell proliferation, highlighting its potential impact on cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, including enzymes and receptors. The deuterium atoms in the compound can alter the binding affinity and kinetics of enzyme-substrate interactions, leading to changes in enzyme activity. For example, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds and altering gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, with potential implications for its use in long-term studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects have been observed at high doses, including liver toxicity and alterations in kidney function. These findings highlight the importance of careful dosage selection in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to drug metabolism and detoxification. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels. These interactions can provide valuable information on the metabolic fate of the compound and its potential effects on overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules. These interactions can affect the activity and function of this compound, providing insights into its role in cellular processes .

Biologische Aktivität

1,3-Dimethoxybenzene-D10, also known as deuterated 1,3-dimethoxybenzene, is a derivative of 1,3-dimethoxybenzene (CAS No. 151-10-0) where hydrogen atoms are replaced by deuterium isotopes. This compound is primarily used in research settings, particularly in studies involving metabolic pathways and the behavior of organic compounds in biological systems. This article explores its biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 138.16 g/mol

- Boiling Point : 217.5 °C

- Melting Point : -52 °C

- Density : 1.0 g/cm³

- Flash Point : 87.8 °C

Biological Activity Overview

This compound exhibits several biological activities that are critical for understanding its role in various biochemical processes. The following sections detail its effects on different biological systems.

Antioxidant Activity

Research indicates that methoxy-substituted phenolic compounds, including 1,3-dimethoxybenzene, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells.

- Study Findings :

Anticancer Properties

Preliminary studies suggest that 1,3-dimethoxybenzene and its derivatives may exhibit anticancer activity through various mechanisms including apoptosis induction and inhibition of cell proliferation.

- Case Study :

Neuroprotective Effects

Emerging evidence suggests that compounds similar to 1,3-dimethoxybenzene may have neuroprotective effects.

- Research Insights :

Toxicity Profile

While 1,3-dimethoxybenzene has beneficial biological activities, it is essential to consider its toxicity.

Applications in Research

This compound serves as a valuable tool in metabolic studies due to its stable isotope labeling. It allows researchers to trace metabolic pathways and understand the dynamics of biochemical reactions involving methoxy-substituted aromatic compounds.

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1,3-Dimethoxybenzene-D10 serves as a valuable intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Oxathiane Spiroketal Donors : This compound is utilized in creating novel oxathiane spiroketal donors, which are important in carbohydrate chemistry and glycosylation reactions .

- Formation of Pi- and O-Ylidic Complexes : It forms complexes with dichlorocarbene, showcasing its utility in organometallic chemistry and synthetic pathways .

Catalytic Applications

Recent research has highlighted the role of this compound in catalytic processes:

- Homogeneous Gold Catalysis : It has been employed in catalytic reactions involving gold complexes derived from electronic waste. This application emphasizes sustainability and the recycling of precious metals in industrial processes (McCarthy et al., 2022) .

- Meta-Selective C-H Radiofluorination : The compound is integral to a method for meta-selective C-H radiofluorination of (hetero)arenes, which is significant for synthesizing radio-labeled compounds used in positron emission tomography (PET) imaging for medical diagnostics (Wright et al., 2021) .

Biomedical Applications

The antioxidant properties of this compound have led to its exploration in biomedical research:

- Synthesis of Antioxidant Compounds : Research indicates that derivatives synthesized from this compound exhibit antioxidant activities, which could be beneficial in developing therapeutic agents for oxidative stress-related diseases (Artunc et al., 2020) .

- Nanoparticle Development : The compound's interactions with metal ions have been studied for creating polyphenol-containing nanoparticles that are promising for bioimaging and drug delivery applications .

Case Study 1: Synthesis of Novel Antioxidant Compounds

A study investigated the synthesis of phenolic derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione using this compound as a starting material. The resulting compounds showed significant antioxidant activity, indicating potential therapeutic uses .

Case Study 2: Catalytic Recycling of Precious Metals

In a groundbreaking study on sustainable catalysis, researchers demonstrated the effectiveness of gold complexes recovered from electronic waste using this compound as a ligand. This approach not only provides a method for recycling precious metals but also enhances catalytic efficiency .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,5,5,6-decadeuterio-4,6-dimethoxycyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/i3D2,4D2,5D2,6D2,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTLTQMOALIWRO-UPEVGZBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])OC)([2H])[2H])([2H])OC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.